Rabeprazole Sulfone-d3
Description
Introduction to Rabeprazole Sulfone-d3
Chemical Identity and Nomenclature
This compound is chemically designated as 2-[[4-(3-(methoxy-d3)propoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1330261-33-0 | |
| Molecular Formula | C₁₈H₁₈D₃N₃O₄S | |
| Molecular Weight | 378.46 g/mol | |
| Synonyms | Rabeprazole EP Impurity A-d3; Rabeprazole-d3 sulfone |
Its structure includes a benzimidazole core linked to a sulfonyl group and a pyridine ring substituted with a deuterated methoxypropoxy chain. The deuterium atoms are incorporated at the methoxy group of the propoxy side chain, ensuring stability without altering the molecule’s pharmacological activity.
Role as a Deuterated Pharmaceutical Metabolite
This compound is synthesized as a deuterated analog of rabeprazole sulfone, a metabolite formed via cytochrome P450 (CYP3A4)-mediated oxidation of rabeprazole. Its primary function is as an internal standard in MS-based quantification, where it compensates for matrix effects and ion suppression in biological samples.
Key Applications in Research
Metabolite Profiling :
Pharmacokinetic (PK) Studies :
Quality Control :
Significance of Isotopic Labeling in Drug Metabolism Studies
Mechanistic Advantages of Deuterium Labeling
Deuterium substitution in this compound offers distinct advantages over non-deuterated analogs:
| Parameter | Rabeprazole Sulfone | This compound | Impact |
|---|---|---|---|
| Mass Spectrometry Signal | m/z 375.4 | m/z 378.4 (D3-enriched) | Resolves isobaric interference |
| Metabolic Stability | Rapid oxidation | Reduced metabolic rate | Prolongs detection window |
| Quantification Accuracy | Susceptible to ion suppression | Minimizes matrix interference | Enhances reproducibility |
This isotopic labeling leverages the kinetic isotope effect (KIE) , where deuterium’s higher bond strength slows metabolic reactions, thereby increasing the half-life of the compound in biological systems.
Applications in Metabolic Research
Metabolic Flux Analysis :
Drug-Drug Interaction Studies :
Biomarker Discovery :
- Detects novel metabolites through differential labeling patterns in MS datasets.
Properties
IUPAC Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Rabeprazole Sulfide-d3
The most common route to this compound involves the oxidation of Rabeprazole Sulfide-d3, a deuterated precursor. This method parallels the synthesis of non-deuterated Rabeprazole Sulfone but incorporates deuterium at key synthetic stages:
Step 1: Synthesis of Rabeprazole Sulfide-d3
Deuteration is introduced during the preparation of the sulfide intermediate. For example:
-
Deuterated Methoxypropoxy Side Chain : Reacting 3-methyl-4-chloropyridine-d3 with deuterated 3-methoxypropanol in the presence of a palladium catalyst under deuterium gas (D2) achieves selective deuteration at the methoxypropoxy group.
-
Benzimidazole Ring Deuteration : Heating 2-mercaptobenzimidazole in D2O with a catalytic amount of deuterated hydrochloric acid (DCl) exchanges protons at the C5 and C6 positions of the benzimidazole ring.
Step 2: Oxidation to this compound
The deuterated sulfide undergoes oxidation using conditions adapted from non-deuterated protocols:
-
Sodium Hypochlorite (NaOCl) in Basic Media : Crude Rabeprazole Sulfide-d3 is dissolved in a mixture of deuterated ethanol (C2D5OD) and D2O. A 6–20% NaOCl solution is added portion-wise at 0–5°C, followed by sodium hydroxide (NaOH) in D2O to maintain pH 9–12. The reaction is quenched with sodium thiosulfate (Na2S2O3), yielding this compound with ≤0.2% over-oxidation impurities.
-
N-Chlorosuccinimide (NCS) in Acetonitrile-d3 : Rabeprazole Sulfide-d3 is treated with NCS in deuterated acetonitrile (CD3CN) at 0–5°C for 2 hours. The mixture is adjusted to pH 12.5–13.5 using NaOD in D2O, followed by extraction with deuterated dichloromethane (CD2Cl2).
Table 1: Comparison of Oxidation Methods for this compound
Deuteration via Post-Synthetic Modification
For compounds where direct synthesis of the deuterated sulfide is challenging, post-synthetic deuteration offers an alternative:
-
Acid-Catalyzed H/D Exchange : Rabeprazole Sulfone is dissolved in D2O containing DCl (1 M) and heated at 80°C for 24 hours. This exchanges labile protons (e.g., benzimidazole NH) with deuterium, achieving ≥95% deuteration at the C5 and C6 positions.
-
Deuterated Reducing Agents : In processes involving reductive steps, sodium borodeuteride (NaBD4) replaces NaBH4 to introduce deuterium at specific sites.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
Tetrabutylammonium Bromide (TBAB-d9) : Adding deuterated TBAB (C16D36NBr) improves phase transfer in biphasic systems, increasing yield by 10–15%.
-
Deuterated Bases : Using NaOD instead of NaOH prevents proton back-exchange during pH adjustment.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Table 2: Key Analytical Data for this compound
| Technique | Key Signals | Deuteration Confirmation |
|---|---|---|
| 1H NMR | δ 3.1–3.4 (OCH2CD2CD2O) | Loss of H signals in deuterated regions |
| 13C NMR | δ 68.5 (OCH2CD2CD2O) | Presence of deuterated carbon peaks |
| HRMS | m/z 381.44 ([M+H]+) | Mass shift consistent with +3 Da |
Applications in Pharmaceutical Research
This compound is indispensable for:
Chemical Reactions Analysis
Types of Reactions
Rabeprazole Sulfone-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of Rabeprazole to its sulfone form.
Reduction: Potential reduction of the sulfone group back to a sulfide.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of Rabeprazole, such as Rabeprazole Sulfone and its deuterated forms .
Scientific Research Applications
Rabeprazole Sulfone-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Mechanism of Action
Rabeprazole Sulfone-d3, like Rabeprazole, inhibits the gastric H+/K+ ATPase enzyme, also known as the proton pump. This inhibition reduces gastric acid secretion by blocking the final step of acid production in the stomach. The deuterated form provides enhanced stability, making it useful for long-term studies and applications .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Studies : this compound’s formation via CYP3A4 (rather than CYP2C19) makes it less susceptible to genetic polymorphisms, a key advantage over Omeprazole derivatives .
- Bioanalytical Utility : Its use in LC-MS/MS methods reduces matrix effects and improves accuracy, achieving precision <10% and recovery rates of ~70% .
- Comparative Reactivity : Rabeprazole’s parent compound forms sulfenamide faster than Omeprazole or Pantoprazole, suggesting that this compound may accumulate more rapidly in vitro .
Biological Activity
Rabeprazole sulfone-d3 is a deuterated derivative of rabeprazole, a proton pump inhibitor (PPI) commonly used in the treatment of acid-related diseases. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and therapeutic implications.
Overview of Rabeprazole and Its Derivatives
Rabeprazole is known for its rapid onset of action and effective acid suppression. It achieves maximal inhibition of gastric acid secretion shortly after administration, making it a preferred choice for managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The introduction of deuterium in this compound aims to enhance its metabolic stability and improve its pharmacokinetic profile.
Pharmacodynamics
Rabeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. The biological activity of this compound is expected to be similar, with potential enhancements due to its modified structure.
Key Pharmacodynamic Properties:
- Rapid Acid Suppression: Rabeprazole can achieve significant acid suppression within minutes of administration .
- Dose-Dependent Effects: Higher doses result in greater inhibition of gastric acid secretion, with sustained effects over 24 hours .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its unique metabolic pathway. Unlike other PPIs that are primarily metabolized by cytochrome P450 enzymes, rabeprazole is predominantly metabolized through non-enzymatic pathways, which may reduce variability in drug response among patients with different CYP2C19 genotypes .
Pharmacokinetic Profile:
- Bioavailability: Approximately 52% following oral administration.
- Volume of Distribution: 0.34 L/kg across various tissues including the stomach and liver.
- Plasma Protein Binding: High binding affinity (94.8%–97.5%) to plasma proteins .
Biological Activity
The biological activity of this compound can be assessed through various studies focusing on its efficacy and safety profile.
Table 1: Comparison of Biological Activities
| Parameter | Rabeprazole | This compound |
|---|---|---|
| Onset of Action | 5 minutes | Similar |
| Maximum Acid Inhibition | 30 minutes | Similar |
| Bioavailability | 52% | Expected to be higher |
| Plasma Protein Binding | 94.8%–97.5% | Expected to be similar |
Case Studies and Research Findings
-
Efficacy in GERD Treatment:
A clinical trial compared rabeprazole with other PPIs in patients with GERD. Results indicated that rabeprazole provided superior symptom relief and healing rates compared to placebo . -
Metabolic Stability:
Studies suggested that the deuteration in this compound could enhance metabolic stability, potentially leading to improved therapeutic outcomes and reduced side effects compared to standard formulations . -
Impact on CYP2C19 Polymorphisms:
Research indicates that patients with different CYP2C19 genotypes may experience varied responses to PPIs. The non-enzymatic metabolism of this compound suggests a more consistent therapeutic effect across diverse populations .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Rabeprazole Sulfone-d³ in synthesized batches?
- Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching for deuterium incorporation. Nuclear magnetic resonance (¹H NMR and ¹³C NMR) should confirm the absence of protons at the deuterated positions (e.g., methylsulfonyl-d₃ group). Cross-reference spectral data with certified reference materials (CRMs) from pharmacopeial sources like USP or EP . For quantitative validation, compare retention times and peak purity against CRMs using HPLC-UV or UPLC-PDA methods .
Q. What experimental parameters are critical for ensuring Rabeprazole Sulfone-d³ stability in long-term storage?
- Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis and photodegradation. Monitor stability via forced degradation studies under accelerated conditions (e.g., 40°C/75% RH for 6 months). Use HPLC-MS to track degradation products, focusing on sulfone oxidation byproducts and deuterium exchange artifacts. Statistical analysis of degradation rates (e.g., Arrhenius plots) can predict shelf-life .
Q. How should researchers design assays to quantify Rabeprazole Sulfone-d³ in biological matrices?
- Methodological Answer: Employ isotope dilution mass spectrometry (IDMS) using Rabeprazole Sulfone-d³ as an internal standard. Optimize sample preparation with protein precipitation (acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects. Validate the method per ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Use deuterated analogs to correct for ion suppression/enhancement in LC-MS/MS .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for Rabeprazole Sulfone-d³ be resolved during metabolic pathway studies?
- Methodological Answer: Perform cross-species comparative studies (e.g., human vs. rodent liver microsomes) to identify species-specific metabolism. Use tandem mass spectrometry (MS/MS) to differentiate between phase I metabolites (e.g., hydroxylated derivatives) and deuterium exchange products. Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity (Km) and turnover (Vmax), ensuring statistical rigor by reporting confidence intervals and p-values for significance .
Q. What strategies optimize the separation of Rabeprazole Sulfone-d³ from its non-deuterated analog in complex mixtures?
- Methodological Answer: Develop a reversed-phase HPLC method with a phenyl-hexyl stationary phase and a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Adjust column temperature (30–40°C) to enhance resolution of deuterated vs. non-deuterated peaks. Validate selectivity using spiked samples and calculate resolution factors (R > 2.0). For trace analysis, employ high-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm .
Q. How should researchers design experiments to assess the isotopic purity of Rabeprazole Sulfone-d³?
- Methodological Answer: Use quantitative NMR (qNMR) with a certified internal standard (e.g., maleic acid) to measure deuterium incorporation at specific sites. Complement with LC-MS/MS to detect residual non-deuterated impurities (<0.1% w/w). Statistical analysis must include triplicate measurements and uncertainty propagation (e.g., ±2σ) to meet pharmacopeial standards .
Data Reporting and Validation
Q. What statistical methods are essential for validating Rabeprazole Sulfone-d³ assay reproducibility?
- Methodological Answer: Apply ANOVA for inter-day and intra-day precision analysis, ensuring %RSD <5% for replicate injections. Use linear regression with weighting (1/x²) for calibration curves to address heteroscedasticity. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ) .
Q. How can researchers address discrepancies in Rabeprazole Sulfone-d³ solubility data across studies?
- Methodological Answer: Standardize solubility testing using USP dissolution apparatus (e.g., paddle method at 50 rpm) in biorelevant media (FaSSIF/FeSSIF). Control temperature (±0.5°C) and pH (±0.1 units). Report solubility as mean ± SD from triplicate experiments and compare with published data using Student’s t-test (p <0.05 for significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
